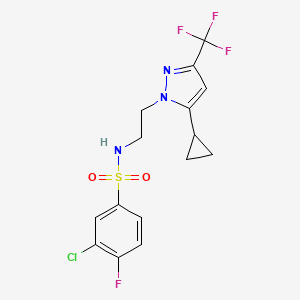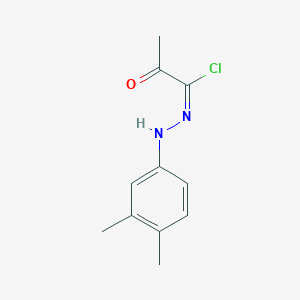
(E)-N-(3,4-dimethylphenyl)-2-oxopropanecarbohydrazonoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule that contains a carbohydrazide group (-CONHNH2) and a chloride group (-Cl) attached to a carbon atom. The prefix “(E)-” indicates the configuration of the double bond in the molecule, following the Cahn-Ingold-Prelog priority rules .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate carbonyl compound with hydrazine to form the carbohydrazide group, followed by a reaction with a suitable reagent to introduce the chloride group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its double bond. The “(E)-” configuration indicates that the two highest-priority groups on either side of the double bond are on opposite sides .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The carbohydrazide group might be expected to exhibit reactivity similar to that of other carbonyl compounds, while the chloride group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen
(E)-DMPC has a wide range of applications in scientific research. It is used as a catalyst in chemical reactions, as a reagent for the synthesis of other organic compounds, and as a building block for the synthesis of pharmaceuticals. In addition, (E)-DMPC has been studied for its potential therapeutic applications.
For example, (E)-DMPC has been studied as a potential anti-cancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines in vitro. In addition, (E)-DMPC has been studied for its potential anti-inflammatory and anti-fungal properties.
Wirkmechanismus
The exact mechanism of action of (E)-DMPC is not fully understood. However, it is believed that its anti-cancer activity may be due to its ability to interact with and inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, (E)-DMPC is thought to have anti-inflammatory and anti-fungal properties due to its ability to interact with and inhibit the activity of certain enzymes involved in the inflammatory and fungal processes.
Biochemical and Physiological Effects
(E)-DMPC has been studied for its potential therapeutic applications. In vitro studies have shown that (E)-DMPC has anti-cancer, anti-inflammatory, and anti-fungal properties. In addition, (E)-DMPC has been shown to inhibit the growth of a variety of cancer cell lines. However, the exact biochemical and physiological effects of (E)-DMPC are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-DMPC has a number of advantages for use in laboratory experiments. It is easy to synthesize, and is relatively inexpensive. In addition, (E)-DMPC is soluble in organic solvents, making it easy to handle and use in experiments. However, it is important to note that (E)-DMPC is insoluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential therapeutic applications of (E)-DMPC are of great interest. Further research is needed to better understand the biochemical and physiological effects of (E)-DMPC and to determine its potential therapeutic uses. In addition, further research is needed to develop more efficient and cost-effective methods for synthesizing (E)-DMPC. Finally, additional research is needed to investigate the potential toxicity of (E)-DMPC and to determine its safety for use in humans.
Synthesemethoden
(E)-DMPC can be synthesized through a process known as Friedel-Crafts acylation. This process involves the reaction of an aromatic compound, such as anisole, with a carboxylic acid chloride, such as chloroacetic acid, in the presence of an aluminum chloride catalyst. The reaction yields a mixture of (E)-DMPC and its isomer, (Z)-DMPC. The mixture can then be separated by column chromatography.
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. Its toxicity would depend on factors such as its reactivity and the nature of any products formed when it reacts or decomposes .
Eigenschaften
IUPAC Name |
(1E)-N-(3,4-dimethylphenyl)-2-oxopropanehydrazonoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-7-4-5-10(6-8(7)2)13-14-11(12)9(3)15/h4-6,13H,1-3H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSTXWJWUQASDG-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN=C(C(=O)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/N=C(\C(=O)C)/Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
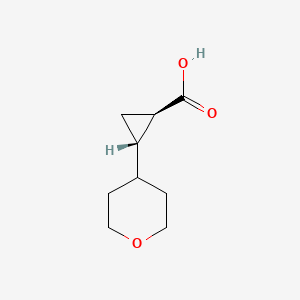
![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875085.png)
![{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine](/img/structure/B2875088.png)
![[4-(5-Methylbenzotriazol-1-yl)piperidin-1-yl]-phenylmethanone](/img/structure/B2875090.png)
![3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2875092.png)

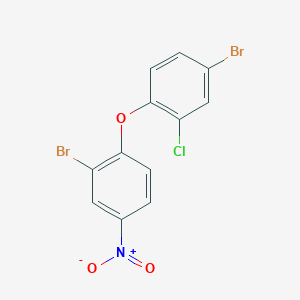
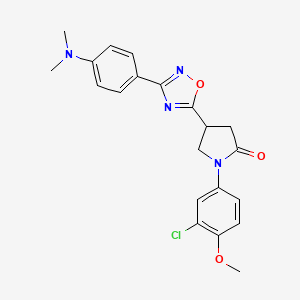
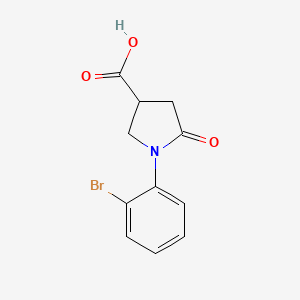
![N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2875099.png)

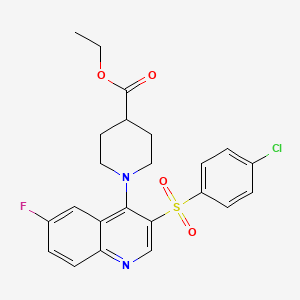
![2,4-difluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875104.png)
